3-Pyridyl diethylcarbamate

Acetylcholinesterase inhibition Neuroprotection Carbamate structure-activity relationship

3-Pyridyl diethylcarbamate (CAS 51581-40-9) is a pyridyl O-carbamate ester (molecular formula C10H14N2O2, molecular weight 194.23) that is structurally classified as a carbamate acetylcholinesterase (AChE) inhibitor. It consists of a 3-pyridinol core linked to an N,N-diethylcarbamate moiety via an ester bond.

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
CAS No. 51581-40-9
Cat. No. B027708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyridyl diethylcarbamate
CAS51581-40-9
SynonymsN,N-Diethylcarbamic Acid 3-Pyridinyl Ester;  Pyridin-3-yl Diethylcarbamate_x000B_
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)OC1=CN=CC=C1
InChIInChI=1S/C10H14N2O2/c1-3-12(4-2)10(13)14-9-6-5-7-11-8-9/h5-8H,3-4H2,1-2H3
InChIKeyCDZWVGRGLGHQIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Pyridyl diethylcarbamate (CAS 51581-40-9) Product Baseline and Procurement Overview


3-Pyridyl diethylcarbamate (CAS 51581-40-9) is a pyridyl O-carbamate ester (molecular formula C10H14N2O2, molecular weight 194.23) that is structurally classified as a carbamate acetylcholinesterase (AChE) inhibitor . It consists of a 3-pyridinol core linked to an N,N-diethylcarbamate moiety via an ester bond [1]. Unlike its methyl- and dimethylcarbamate counterparts, the diethylcarbamate substitution pattern substantially reduces anticholinesterase activity in vivo [2]. The compound is used primarily as a research intermediate and as a reference compound in neuropharmacology studies .

1
Low-AChE-activity control for neuropharmacology pathway studies
2
Pyridyl-carbamate scaffold for bioresponsive MR probe synthesis
3
Analytical reference standard with documented synthesis and QC

Why 3-Pyridyl diethylcarbamate (CAS 51581-40-9) Cannot Be Substituted with Methylcarbamate Analogs


Carbamates with identical pyridine cores but differing N-alkyl substituents exhibit functionally non-interchangeable biological activity profiles. In murine neuroprotection models, 3-pyridyl diethylcarbamate provides only slight protection against AChE-mediated neurotoxicity, whereas its methyl- and dimethylcarbamate analogs show robust protective effects [1]. This divergence is attributed to steric and electronic constraints imposed by the diethyl substitution, which alter enzyme-binding kinetics and residence time at the AChE active site [2]. Consequently, substitution of the diethylcarbamate ester with a methylcarbamate analog in research workflows will yield quantitatively and qualitatively different experimental outcomes, invalidating cross-compound extrapolation.

Activity Profile
N-alkyl substitution alters AChE-mediated endpoint response; diethyl shows minimal protection vs. methyl/dimethyl analogs.
Binding Kinetics
Steric and electronic constraints modify enzyme-binding; kinetic readouts may shift significantly.
Assay Outcome
Substitution with methylcarbamate analog may yield quantitatively different results; cross-compound extrapolation not supported.

Quantitative Differentiation Evidence for 3-Pyridyl diethylcarbamate (CAS 51581-40-9) vs. Closest Analogs


Reduced AChE-Mediated Neuroprotection vs. Methylcarbamate and Dimethylcarbamate Analogs

3-Pyridyl diethylcarbamate exhibits markedly lower protective efficacy against neurotoxic agents compared to its methylcarbamate and dimethylcarbamate analogs in in vivo murine models [1].

Neuroprotection Endpoint
Head-to-head
Methyl ≈ dimethyl >> diethyl; diethyl only slightly effective
Supports low-activity control selection in AChE-dependent neuroprotection assays.
Murine model; protection assessed against multiple neurotoxic agents.
Acetylcholinesterase inhibition Neuroprotection Carbamate structure-activity relationship

Enhanced Self-Immolative Platform Performance for Bioresponsive MR Probe Design

Pyridyl-carbamate scaffolds, of which 3-pyridyl diethylcarbamate is a representative member, enable a substantially larger relaxivity change (Δr1) upon enzymatic activation compared to previous-generation self-immolative platforms [1].

Relaxivity Change
Class-level
Δr₁ = 106% (pyridyl-carbamate) vs ~20% (previous scaffolds)
Supports scaffold selection for bioresponsive MR probe design.
Representative complex; individual compound properties may vary.
Self-immolative linkers Bioresponsive MR imaging Pyridyl-carbamate Gd(III) complexes

Validated Synthetic Route with Defined Yield and Spectroscopic Characterization

3-Pyridyl diethylcarbamate is synthesized from 3-pyridinol and N,N-diethylcarbamyl chloride in the presence of triethylamine, yielding 95% isolated product as a light yellow oil with fully assigned 1H NMR and mass spectral data .

Synthetic Route
Data to verify
95% yield; bp 91–93°C/3.5 mmHg; MS & ¹H NMR data
Supports procurement and identity verification for synthesis workflows.
Source-specific review recommended; no peer-reviewed publication cited.
Carbamate synthesis Process chemistry Analytical characterization

Vendor-Supplied Purity Specification with Batch QC Documentation

Commercial suppliers provide 3-pyridyl diethylcarbamate with a standard purity of 97%, accompanied by batch-specific QC documentation including NMR, HPLC, and GC analytical data .

Purity Specification
Data to verify
97% purity; multi-method QC (NMR, HPLC, GC) with batch documentation
Supports batch selection and reduces need for re-characterization.
Vendor-provided; independent verification advised.
Quality control Analytical chemistry Procurement specification

Validated Application Scenarios for 3-Pyridyl diethylcarbamate (CAS 51581-40-9)


Negative Control or Low-Activity Comparator in Acetylcholinesterase Inhibition Studies

In neuropharmacology research requiring a pyridyl carbamate with minimal interference in AChE-mediated pathways, 3-pyridyl diethylcarbamate serves as an ideal low-activity control. Its significantly reduced protective efficacy relative to methylcarbamate and dimethylcarbamate analogs (established in murine neuroprotection assays ) allows researchers to isolate non-AChE effects or validate assay specificity without the confounding signal of potent enzyme inhibition.

Building Block for Self-Immolative Bioresponsive Molecular Probes

The pyridyl-carbamate scaffold, exemplified by 3-pyridyl diethylcarbamate, forms the core of advanced self-immolative platforms for MR imaging probe design. This class of compounds exhibits an approximately 5.3-fold larger relaxivity switch (Δr1 = 106%) upon enzymatic activation compared to previous-generation scaffolds (Δr1 ~20%) . Procurement of 3-pyridyl diethylcarbamate enables synthetic elaboration into enzyme-activatable Gd(III) complexes and other stimuli-responsive materials for biomedical imaging applications.

Analytical Reference Standard for Pyridyl Carbamate Method Development

With fully documented synthetic procedures (95% yield from 3-pyridinol ), complete 1H NMR assignment , and commercial availability at 97% purity with batch QC certificates (NMR, HPLC, GC) , 3-pyridyl diethylcarbamate is suitable as an analytical reference standard for HPLC method development, impurity profiling, and stability studies involving pyridyl carbamate derivatives.

Application
Selection Property
Validation Focus
AChE inhibition studies (low-activity control)
Diethyl-substituted AChE activity profile
Verify minimal interference in neuroprotection assay context
Bioresponsive MR probe synthesis
Pyridyl-carbamate scaffold relaxivity property
Confirm enzymatic activation relaxivity change
Analytical reference standard development
Documented synthetic & QC specifications
Verify identity and purity per NMR/HPLC/GC

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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